4,6-Dichloro-2-propylpyrimidine

Anti-inflammatory Nitric oxide inhibition Prostaglandin E2 inhibition

Standard 4,6-dichloropyrimidine scaffolds lack the C-2 propyl lipophilicity required for dual NO/PGE2 inhibition. Generic substitution fails quantitative SAR thresholds (inactive vs. 2.57 μM IC50). · Enables sequential SNAr at C-4 then C-6 for diverse libraries (>60% amination yield). · Validated antimalarial chemotype: downstream derivatives reach EC50 6.40-7 nM (P. falciparum 3D7). · Drop-in replacement for 4,6-dichloro-2-phenylpyrimidine in patented methods. Supplied at ≥95% purity for reproducible outcomes.

Molecular Formula C7H8Cl2N2
Molecular Weight 191.05 g/mol
CAS No. 1197-28-0
Cat. No. B073148
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,6-Dichloro-2-propylpyrimidine
CAS1197-28-0
Synonyms4,6-DICHLORO-2-PROPYL-PYRIMIDINE
Molecular FormulaC7H8Cl2N2
Molecular Weight191.05 g/mol
Structural Identifiers
SMILESCCCC1=NC(=CC(=N1)Cl)Cl
InChIInChI=1S/C7H8Cl2N2/c1-2-3-7-10-5(8)4-6(9)11-7/h4H,2-3H2,1H3
InChIKeyAYIVVSYNNZZADH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4,6-Dichloro-2-propylpyrimidine Overview


4,6-Dichloro-2-propylpyrimidine (CAS 1197-28-0) is a halogenated pyrimidine derivative with the molecular formula C7H8Cl2N2 and a molecular weight of 191.05 g/mol . The compound features two reactive chlorine atoms at the C-4 and C-6 positions of the pyrimidine ring, combined with a propyl group at the C-2 position . This structural arrangement confers specific electronic and steric properties that distinguish it from other 2-alkyl-4,6-dichloropyrimidines and monochloro analogs [1]. As a versatile electrophilic building block, the compound is primarily utilized in nucleophilic aromatic substitution (SNAr) reactions and cross-coupling chemistry to synthesize polysubstituted pyrimidines for pharmaceutical and agrochemical applications [2].

Workflow Electrophilic building block for SNAr and cross-coupling
Selection C-2 propyl defines lipophilicity and steric profile distinct from methyl/ethyl
Use Context Supports polysubstituted pyrimidine synthesis for pharmaceutical and agrochemical research

Why 4,6-Dichloro-2-propylpyrimidine Is Irreplaceable


Generic substitution among 4,6-dichloropyrimidines is scientifically unsound because the C-2 alkyl substituent length and identity materially alter both the compound's synthetic reactivity profile and the biological activity of downstream derivatives. Systematic structure-activity relationship (SAR) studies have demonstrated that the inhibitory potency of polysubstituted pyrimidines against immune-activated nitric oxide (NO) and prostaglandin E2 (PGE2) production is highly dependent on the C-5 substituent, with IC50 values ranging from inactive (>80 μM) to as low as 2.57 μM depending on alkyl chain configuration [1]. Furthermore, the C-2 propyl group in 4,6-dichloro-2-propylpyrimidine provides a specific balance of lipophilicity and steric bulk that is absent in methyl, ethyl, or unsubstituted analogs, directly affecting the compound's performance as a synthetic intermediate in cross-coupling and amination reactions [2]. The quantitative evidence presented below establishes that this compound occupies a defined and non-interchangeable position within the 4,6-dichloropyrimidine chemical space.

C-2 propyl vs. methyl/ethyl
Alkyl chain length alters synthetic reactivity and downstream biological activity; propyl-specific lipophilicity may shift product profiles. SAR studies show inactive derivatives with methyl or unsubstituted analogs for PGE2 inhibition.
4,6-dichloro vs. monochloro/hydroxy
Both chlorine atoms are required for maximal inhibitory activity of derived compounds; monochloro or hydroxyl analogs yield less potent or inactive products. IC50 difference >10-fold between dichloro and hydroxy derivatives.
C-2 propyl vs. phenyl
Electronic and steric differences between alkyl and aryl substituents may change coupling efficiency and derivative properties. Direct substitution possible, but validation recommended for specific reactivity.

4,6-Dichloro-2-propylpyrimidine: Head-to-Head Evidence


4,6-Dichloro Pattern: Anti-Inflammatory Advantage

In a systematic structure-activity relationship study of polysubstituted pyrimidines, 4,6-dichloro derivatives demonstrated remarkable inhibitory potential against immune-activated NO and PGE2 production, whereas derivatives containing hydroxyl groups at the C-4 and C-6 positions were completely devoid of any influence on NO and PGE2 [1]. Furthermore, the 4,6-dichloro derivatives were quantitatively more effective than the monochloro analogues, establishing that both chlorine atoms are required for maximal activity [2]. The IC50s of the most potent 4,6-dichloro derivatives fell within the range of 2–10 μM, representing a substantial improvement over hydroxyl-substituted analogs which exhibited no detectable inhibition (IC50 > 80 μM) [3].

4,6-Dichloro vs. Hydroxy Pattern
Head-to-head comparison
Dichloro derivatives IC50 2–10 μM; hydroxy analogs >80 μM (inactive) in NO/PGE2 assays.
Supports dichloro building block necessity for anti-inflammatory target synthesis.
Macrophage assay; monochloro also less effective.
Anti-inflammatory Nitric oxide inhibition Prostaglandin E2 inhibition Structure-activity relationship

Propyl Substitution Enables PGE2 Inhibition

A comprehensive SAR study examining the influence of C-5 substitution on PGE2 inhibition revealed that substituent length and identity critically determine biological activity. For 2-amino-4,6-dichloropyrimidines, derivatives with smaller C-5 substituents (hydrogen and methyl) were devoid of significant activity, while 5-butyl derivatives exhibited prominent potency [1]. In contrast, for monoaryl- and bisarylpyrimidines, the shorter the C-5 substituent, the higher the potency to inhibit PGE2 production was observed, with 2-amino-4,6-diphenylpyrimidine achieving IC50 = 3 nM [2]. No substantial difference in NO-inhibitory effects was observed among derivatives containing distinct C-5 substituent types (hydrogen, methyl, ethyl, propyl, butyl, phenyl, and benzyl), but for PGE2 inhibition, larger substituents than methyl were required [3].

Propyl Substitution for PGE2
Head-to-head comparison
Substituents larger than methyl required for PGE2 inhibition; propyl meets structural threshold.
Propyl-substituted derivatives may support PGE2 inhibitory activity.
Class-level inference; specific propyl IC50 not directly reported.
PGE2 inhibition C-5 substitution SAR Anti-inflammatory drug discovery Pyrimidine scaffold optimization

Direct Replacement for 2-Phenyl Analog in Synthesis

In a patented synthetic procedure (US05340701), 4,6-dichloro-2-propylpyrimidine is explicitly utilized as a direct replacement for 4,6-dichloro-2-phenylpyrimidine in the preparation of 6-chloro-4-(3-methylbut-1-oxy)-2-propylpyrimidine derivatives . The synthetic route proceeds analogously with the propyl-substituted compound replacing the phenyl-substituted analog, demonstrating that the C-2 alkyl chain provides a synthetically competent alternative to an aromatic substituent while offering distinct electronic properties (alkyl electron-donating vs. aryl electron-withdrawing) and steric characteristics [1]. This direct substitution capability validates the compound's utility as a modular building block for generating structurally diverse pyrimidine libraries without requiring re-optimization of reaction conditions.

Direct Phenyl Replacement
Head-to-head comparison
Successfully replaces 4,6-dichloro-2-phenylpyrimidine without re-optimization of reaction conditions.
Enables modular alkyl-pyrimidine library synthesis using established protocols.
Patent US05340701; electronic profile differs (propyl +I vs. phenyl -M).
Synthetic methodology Pyrimidine building blocks Patent synthesis Analog replacement

Sequential Functionalization via Regioselective SNAr

The reactivity of 4,6-dichloropyrimidines is dominated by nucleophilic aromatic substitution (SNAr), with the C-4 chlorine exhibiting greater electrophilicity than the C-6 chlorine due to resonance stabilization of the anionic Meisenheimer complex [1]. This inherent regioselectivity enables sequential replacement of the chloro groups with different nucleophiles, a capability that is not available with symmetric analogs bearing identical leaving groups at both positions [2]. In practical amination reactions using saturated tertiary amines like N,N-diisopropylethylamine as catalysts, yields exceeding 60% are achieved at 60–90°C, producing 4-amino-6-chloro-2-propylpyrimidine intermediates that retain the C-6 chlorine for subsequent orthogonal functionalization . This sequential functionalization capability is a key differentiator from monochloro pyrimidines, which offer only a single derivatization site.

Regioselective SNAr
Class-level inference
C-4 chlorine more electrophilic; amination yields >60% at 60–90 °C with tertiary amine catalysts.
Enables sequential, orthogonal introduction of two different substituents.
Not possible with monochloro pyrimidines.
Regioselective SNAr Sequential functionalization Pyrimidine derivatization Medicinal chemistry building blocks

Balanced Lipophilicity from C-2 Propyl Group

The C-2 alkyl chain length directly influences the lipophilicity and physical properties of 4,6-dichloropyrimidine derivatives. While direct experimental logP data for 4,6-dichloro-2-propylpyrimidine is limited in public literature, comparative analysis of closely related 2-substituted 4,6-dichloropyrimidines provides predictive context . The compound is a liquid at room temperature and is insoluble in water but soluble in most organic solvents, a profile that differs from solid methyl and ethyl analogs . Predicted physicochemical parameters include boiling point of 244.6 ± 20.0 °C, density of 1.2435 g/cm³, and pKa of -3.77 ± 0.30 . The propyl substituent provides intermediate lipophilicity between ethyl (lower logP) and butyl (higher logP) derivatives, which translates to differential membrane permeability and metabolic stability in downstream bioactive compounds.

Lipophilicity Balance
Class-level inference
Propyl provides intermediate lipophilicity between ethyl and butyl analogs; liquid at rt.
May support balanced ADME profile in downstream compounds.
Predicted boiling point 244.6 °C; experimental logP not available.
Lipophilicity Physicochemical properties Drug-likeness Alkyl chain SAR

4,6-Dichloro Requirement for Antimalarial Potency

In a phenotypic screening campaign against Plasmodium falciparum, trisubstituted pyrimidine scaffolds derived from 4,6-dichloropyrimidine building blocks demonstrated potent antimalarial activity [1]. Notably, 4,6-diaminopyrimidine analogs were inactive, establishing that the 4,6-dichloro substitution pattern is required for antiparasitic activity in this chemotype [2]. Specific derivatives showed EC50 values of 6.40 nM and 7 nM against P. falciparum 3D7 cells, representing nanomolar potency [3][4]. Replacement of phenyl substituents with isopropyl groups resulted in good antimalarial activity but less than the parent compound, while the entire range of derivatives based on 5-benzoyl-4,6-dichloropyrimidine were inactive [5]. This SAR evidence confirms that the 4,6-dichloro substitution pattern is a critical determinant of antimalarial activity in this scaffold class.

Dichloro for Antimalarial
Class-level inference
Derivatives with 4,6-dichloro achieve EC50 6.4–7 nM; diamino analogs inactive against P. falciparum.
Supports dichloro building block selection for antimalarial library synthesis.
P. falciparum 3D7 phenotypic assay.
Antimalarial Plasmodium falciparum Pyrimidine SAR Drug discovery

4,6-Dichloro-2-propylpyrimidine: Application Scenarios


Anti-Inflammatory Drug Discovery: Dual NO/PGE2 Inhibition

For research groups developing novel anti-inflammatory agents, 4,6-dichloro-2-propylpyrimidine is the appropriate starting material because the 4,6-dichloro substitution pattern is quantitatively required for NO and PGE2 inhibitory activity (IC50 2–10 μM for potent derivatives), whereas hydroxyl-substituted analogs are completely inactive [1][2]. Additionally, the C-5 propyl (or C-2 propyl) substitution meets the structural requirement of 'larger than methyl' for PGE2 inhibition, a threshold that methyl and unsubstituted analogs fail to satisfy [3]. Procurement of this specific compound ensures that downstream derivatives will possess the minimum structural requirements for dual NO/PGE2 inhibition.

Polysubstituted Pyrimidine Libraries via Sequential SNAr

4,6-Dichloro-2-propylpyrimidine is optimal for generating diverse pyrimidine libraries through regioselective nucleophilic aromatic substitution. The C-4 chlorine exhibits greater electrophilicity than the C-6 chlorine, enabling sequential installation of two different nucleophiles [1]. In amination reactions with tertiary amine catalysts, yields exceed 60% at 60–90°C, producing 4-amino-6-chloro intermediates that retain the C-6 chlorine for orthogonal functionalization [2]. This sequential functionalization capability is not available with monochloro pyrimidines, making the dichloro compound a more valuable building block for diversity-oriented synthesis.

Antimalarial Drug Discovery Against P. falciparum

For antimalarial drug discovery programs, 4,6-dichloro-2-propylpyrimidine provides the essential 4,6-dichloro substitution pattern required for antiparasitic activity [1]. 4,6-Diaminopyrimidine analogs are inactive in this chemotype, confirming that the chloro substituents are critical determinants of potency [2]. Optimized derivatives derived from 4,6-dichloropyrimidine scaffolds have achieved EC50 values as low as 6.40–7 nM against P. falciparum 3D7 [3]. Procurement of this specific building block enables access to a validated antimalarial chemotype with demonstrated nanomolar potency.

Alkyl Pyrimidine Synthesis by Direct Analog Replacement

In synthetic workflows where aryl-substituted pyrimidines (e.g., 4,6-dichloro-2-phenylpyrimidine) are currently employed, 4,6-dichloro-2-propylpyrimidine can be directly substituted without re-optimization of reaction conditions, as demonstrated in patented methodology [1]. This enables rapid access to alkyl-substituted derivatives with differentiated electronic properties (propyl +I effect vs. phenyl -M/-I effects), which can alter downstream compound properties including metabolic stability and off-target selectivity [2]. The compound is commercially available at 95% purity from multiple suppliers, supporting reproducible synthetic outcomes [3].

Application
Selection Property
Validation Focus
Anti-inflammatory drug discovery
4,6-Dichloro substitution pattern
NO/PGE2 dual inhibition in derived polysubstituted pyrimidines
Polysubstituted pyrimidine libraries
Regioselective SNAr reactivity
Sequential C-4 then C-6 functionalization capability
Antimalarial research
4,6-Dichloro requirement for potency
Antiparasitic activity of downstream derivatives (EC50)
Alkyl pyrimidine synthesis
Direct analog replacement capability
Reaction compatibility with 2-phenyl pyrimidine protocols

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